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molecular formula C7H6F2O B031796 2,5-Difluoroanisole CAS No. 75626-17-4

2,5-Difluoroanisole

Cat. No. B031796
M. Wt: 144.12 g/mol
InChI Key: HUDMAQLYMUKZOZ-UHFFFAOYSA-N
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Patent
US06313305B1

Procedure details

35.0 g of the product of Step A, 350 ml of acetone, 44.6 g of potassium carbonate and 40.7 g of dimethyl sulfate (neutralized on potassium bicarbonte) and was allowed to return to ambient temperature. Water was added and extraction was carried out with ether. The extracts were washed, dried and concentrated to dryness under reduced pressure to obtain 39.8 g of the desired product.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step Two
Quantity
44.6 g
Type
reactant
Reaction Step Three
Quantity
40.7 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[OH:9].[CH3:10]C(C)=O.C(=O)([O-])[O-].[K+].[K+].S(OC)(OC)(=O)=O>O>[F:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[O:9][CH3:10] |f:2.3.4|

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)F)O
Step Two
Name
Quantity
350 mL
Type
reactant
Smiles
CC(=O)C
Step Three
Name
Quantity
44.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
40.7 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to return to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
extraction
WASH
Type
WASH
Details
The extracts were washed
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=C(C=C1)F)OC
Measurements
Type Value Analysis
AMOUNT: MASS 39.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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